1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride

Description

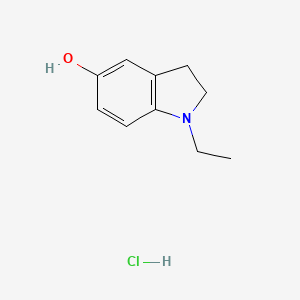

1-Ethyl-2,3-dihydroindol-5-ol hydrochloride is a substituted indole derivative characterized by a hydroxyl group at the 5-position of the indole ring, a partially saturated 2,3-dihydroindole core, and an ethyl substituent at the 1-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethyl-2,3-dihydroindol-5-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-2-11-6-5-8-7-9(12)3-4-10(8)11;/h3-4,7,12H,2,5-6H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWENNDPAVYTSIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=C1C=CC(=C2)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-57-8 | |

| Record name | 1-ethyl-2,3-dihydro-1H-indol-5-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride typically involves the Fischer indole synthesis. This method includes the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions. For this specific compound, the reaction involves:

Starting Materials: Phenylhydrazine, ethyl aldehyde, and hydrochloric acid.

Reaction Conditions: The reaction is carried out under reflux with glacial acetic acid and concentrated hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

Purification Steps: Including crystallization and recrystallization to obtain the pure hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The indole ring can be reduced to form tetrahydroindole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products:

Oxidation: Formation of 1-ethyl-2,3-dihydroindol-5-one.

Reduction: Formation of 1-ethyl-2,3,4,5-tetrahydroindol-5-ol.

Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex indole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: It can interact with enzymes and receptors in biological systems.

Pathways Involved: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural distinctions from analogs include:

- Hydroxyl Group at Position 5: This group contributes to hydrogen-bonding capacity and acidity, differentiating it from amino-, chloro-, or methoxy-substituted indoles (e.g., 3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one hydrochloride in ) .

- Ethyl Group at Position 1 : Compared to methyl or aromatic substituents (e.g., 5-methyltryptamine hydrochloride in ), the ethyl group may enhance lipophilicity and steric effects .

Table 1: Structural Comparison of Key Analogs

Pharmacological and Physicochemical Properties

- Hydrogen-Bonding Capacity : The 5-hydroxyl group may enhance solubility and target binding (e.g., antioxidant activity in ) compared to halogenated analogs (e.g., 5-chloroindoles in ) .

- Lipophilicity : The ethyl group likely increases logP compared to methyl-substituted analogs (e.g., 5-methyltryptamine HCl in ), influencing membrane permeability .

- Metabolic Stability : Partial saturation of the indole ring (vs. fully aromatic β-carbolines in ) could reduce oxidation susceptibility, prolonging half-life .

Biological Activity

Overview

1-Ethyl-2,3-dihydroindol-5-ol;hydrochloride is an indole derivative recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole ring system with an ethyl group at the 1-position and a hydroxyl group at the 5-position, which contributes to its unique properties and biological interactions.

The synthesis of this compound typically employs the Fischer indole synthesis method, involving the cyclization of phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction conditions include:

- Starting Materials : Phenylhydrazine, ethyl aldehyde, hydrochloric acid.

- Reaction Conditions : Reflux with glacial acetic acid and concentrated hydrochloric acid.

This compound can undergo various chemical reactions such as oxidation and reduction, leading to different derivatives that may exhibit altered biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its activity has been evaluated against various bacterial strains, including drug-resistant strains. For instance, studies have shown that derivatives of similar indole compounds possess minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) .

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| This compound | MRSA | 0.5 | |

| Similar Indole Derivative | Staphylococcus epidermidis | 1.0 | |

| Similar Indole Derivative | Escherichia coli | 8.0 |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis, indicating a possible role in cancer therapy. The mechanism of action involves interaction with specific molecular targets in cancer cells, which may lead to cell cycle arrest and induction of apoptosis.

Study on Antimicrobial Activity

In a comprehensive study, researchers synthesized several indole derivatives and tested their antibacterial activity against a panel of clinical isolates. The findings demonstrated that compounds with longer carbon chains exhibited enhanced antibacterial activity. For example, compounds with C5–C6 chains were notably effective against resistant strains while maintaining low cytotoxicity towards human cells .

Cytotoxicity Assessment

Cytotoxicity assays revealed that while some derivatives showed promising antibacterial effects, they also exhibited varying degrees of cytotoxicity. The IC50 values for certain derivatives ranged from 13 μg/mL to over 50 μg/mL depending on the structure of the side chains attached to the indole nucleus . This highlights the importance of structural modifications in balancing efficacy and safety.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors within biological systems. This interaction can lead to modulation of critical signaling pathways involved in cell proliferation and apoptosis. The specificity of these interactions is influenced by the compound's structural features.

Comparison with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 1-Methyl-2,3-dihydroindol-5-ol;hydrochloride | Methyl group at 1-position | Lower antimicrobial activity |

| 1-Propyl-2,3-dihydroindol-5-ol;hydrochloride | Propyl group at 1-position | Moderate anticancer effects |

| 1-Butyl-2,3-dihydroindol-5-ol;hydrochloride | Butyl group at 1-position | Enhanced cytotoxicity |

The ethyl substitution in this compound provides distinct steric and electronic properties that may enhance its biological activity compared to its methyl or propyl analogs.

Q & A

Q. What validated analytical methods ensure the purity of 1-Ethyl-2,3-dihydroindol-5-ol hydrochloride in synthetic batches?

Methodological Answer:

- Thin-Layer Chromatography (TLC):

- Procedure: Dissolve 0.10 g of the compound in methanol (10 mL) as the sample solution. Prepare a diluted standard solution (3 mL sample solution → 50 mL methanol → 1 mL → 20 mL methanol). Spot 10 µL of each on a silica gel TLC plate. Develop using ethyl acetate/water/acetic acid (10:3:3 v/v) over 10 cm. Air-dry and expose to iodine vapor for 1 hour. Acceptable purity requires ≤1 non-principal spot .

- Sensitivity: Detects impurities at ≥0.1% concentration.

- Heavy Metal Analysis: Use Method 2 (USP <1.07>): Digest 2.0 g of the compound, filter, and compare against a standard lead solution (≤10 ppm) via atomic absorption spectroscopy .

Q. How can researchers optimize the synthesis of 1-Ethyl-2,3-dihydroindol-5-ol hydrochloride to enhance yield?

Methodological Answer:

- Recrystallization: Dissolve the crude product in ethanol, add concentrated HCl to pH 1–2, and cool to precipitate hydrochloride salts. Filter and recrystallize from ethanol (95% yield achievable) .

- Solvent Selection: Use DMSO or ethanol for intermediate solubility, followed by saline/PEG300/Tween-80 mixtures for in vivo applications to ensure clarity and stability .

Advanced Research Questions

Q. How should researchers resolve contradictory solubility data for 1-Ethyl-2,3-dihydroindol-5-ol hydrochloride in polar vs. non-polar solvents?

Methodological Answer:

- Controlled Solubility Testing:

- In vitro: Prepare saturated solutions in DMSO (14.29 mg/mL at 25°C) and ethanol (sonicate for dispersion). Centrifuge at 10,000 rpm for 10 minutes to remove undissolved particles .

- In vivo: Use a solvent gradient: 10% DMSO → 40% PEG300 → 5% Tween-80 → 45% saline. Monitor clarity and stability for ≥24 hours to confirm solubility ≥1.43 mg/mL .

- Data Reconciliation: Cross-validate with HPLC-UV (λ = 254 nm) to quantify dissolved vs. undissolved fractions .

Q. What advanced strategies detect trace impurities (<0.1%) in 1-Ethyl-2,3-dihydroindol-5-ol hydrochloride?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Use electrospray ionization (ESI+) to identify impurities with mass accuracy <2 ppm. Compare against known degradation products (e.g., de-ethylated indole derivatives) .

- Forced Degradation Studies: Expose the compound to heat (80°C), UV light, and acidic/basic conditions (pH 2–12). Monitor degradation pathways via LC-MS/MS to identify labile functional groups .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.